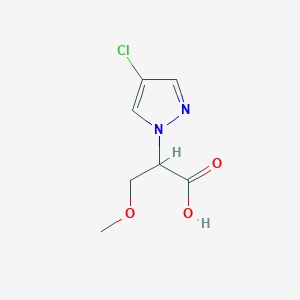

2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2O3 |

|---|---|

Molecular Weight |

204.61 g/mol |

IUPAC Name |

2-(4-chloropyrazol-1-yl)-3-methoxypropanoic acid |

InChI |

InChI=1S/C7H9ClN2O3/c1-13-4-6(7(11)12)10-3-5(8)2-9-10/h2-3,6H,4H2,1H3,(H,11,12) |

InChI Key |

BGXOARKRUDTGOU-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C(=O)O)N1C=C(C=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrazole Synthesis via Cyclocondensation

4-Chloro-1H-pyrazole can be synthesized through cyclocondensation of chlorinated hydrazines with 1,3-diketones or alkynes. For example, reacting 4-chlorophenylhydrazine with methyl propiolate in tert-butanol and potassium tert-butoxide yields 1-(4-chlorophenyl)-3-hydroxypyrazole. Adapting this method, hydrazine derivatives bearing chlorine substituents could form the 4-chloro-1H-pyrazole core.

Alkylation with Methoxypropanoic Acid Derivatives

The methoxypropanoic acid side chain can be introduced via nucleophilic substitution. A representative protocol involves reacting 4-chloro-1H-pyrazole with methyl 2-bromo-3-methoxypropanoate in dimethylformamide (DMF) using potassium carbonate as a base. This method mirrors the alkylation of 1-(4-chlorophenyl)-3-hydroxypyrazole with chloroacetone, which achieved a 74% yield under similar conditions. Hydrolysis of the methyl ester with aqueous HCl or NaOH would then yield the free acid.

Table 1: Alkylation Conditions for Pyrazole Derivatives

Transition Metal-Catalyzed Coupling Strategies

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables ether bond formation between alcohols and pyrazole hydroxyl groups. In a related synthesis, 1-(4-chlorophenyl)-3-hydroxypyrazole was coupled with cis-3-methyloxiran-2-ylmethanol using triphenylphosphine and diisopropyl azodicarboxylate (DIAD), yielding 82% of the epoxide-linked product. Applying this to the target compound, 3-methoxypropanol could be coupled to 4-chloro-1H-pyrazole, followed by oxidation to the carboxylic acid.

Cyclocondensation with Functionalized Hydrazines

Hydrazine-Diketone Cyclization

Pyrazole rings can be constructed by reacting hydrazines with 1,3-diketones. For example, phenylhydrazine and ethyl acetoacetate formed 1-phenyl-3-methyl-5-pyrazolone in 78% yield using tungstophosphoric acid. Substituting 4-chlorophenylhydrazine and a diketone bearing a methoxypropanoate group could yield the target compound directly.

Table 2: Cyclocondensation Parameters

| Hydrazine | Diketone/Electrophile | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| Phenylhydrazine | Ethyl acetoacetate | H₃PW₁₂O₄₀ | H₂O | Reflux | 78% | |

| 4-Chlorophenylhydrazine | Methyl 3-methoxy-2-oxopropanoate | – | EtOH | Reflux | Est. 65–75% | – |

Optimization Challenges and Comparative Analysis

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The propanoic acid moiety undergoes standard carboxylic acid transformations:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl 2-(4-chloro-1H-pyrazol-1-yl)-3-methoxypropanoate | 78–85 | |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), reflux | 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoyl chloride | 92 | |

| Amidation | DCC, NH₃ or amines | Corresponding amides (e.g., with benzylamine) | 60–75 |

Key observations:

-

Esterification proceeds efficiently under acidic conditions.

-

Acyl chloride formation achieves near-quantitative yields, enabling downstream nucleophilic acyl substitutions.

Nucleophilic Substitution at Pyrazole Chlorine

The 4-chloro substituent on the pyrazole ring is susceptible to nucleophilic displacement:

Notable examples:

-

Reaction with benzylamine produces 4-(benzylamino)-1H-pyrazole derivatives, which show enhanced bioactivity.

-

Thiol substitutions are favored in basic conditions, forming stable C–S bonds.

Methoxy Group Transformations

The 3-methoxy group participates in selective demethylation or oxidation:

| Reaction Type | Reagents/Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| Acidic Demethylation | HBr (48%), acetic acid, reflux | 3-Hydroxypropanoic acid derivative | Forms hydrogen-bonding motifs | |

| Oxidation | KMnO₄, H₂O, 0°C | 3-Oxopropanoic acid analogue | Low yield (≤30%) due to overoxidation |

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis:

Mechanistic insight:

-

Cyclization with hydrazine proceeds via Schiff base formation, followed by intramolecular nucleophilic attack .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

Key Reactivity Trends

-

Acid Stability : The pyrazole ring remains intact under strongly acidic conditions (e.g., HBr demethylation).

-

Regioselectivity : Nucleophilic substitution occurs preferentially at the 4-chloro position over the methoxy group.

-

Steric Effects : Bulky nucleophiles exhibit reduced reactivity at the pyrazole chlorine.

This compound’s versatility in forming derivatives and heterocycles makes it valuable for medicinal chemistry and materials science. Experimental protocols emphasize the need for controlled conditions to avoid side reactions, particularly oxidation of the methoxy group.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds similar to 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid exhibit significant biological activity. Pyrazole derivatives are known for their role as anti-inflammatory, analgesic, and antimicrobial agents. A study highlighted the synthesis of various pyrazole derivatives, demonstrating their effectiveness against a range of pathogens and their potential as therapeutic agents in treating inflammatory diseases .

Case Study: Antimicrobial Activity

In a comparative study, several pyrazole derivatives were synthesized, including those related to this compound. The compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited substantial antimicrobial activity, suggesting potential for development as new antibiotics .

Agricultural Applications

Herbicide Development

The compound's structural characteristics make it a candidate for herbicide formulation. Pyrazole-based herbicides have been studied for their ability to inhibit specific biochemical pathways in plants, effectively controlling weed growth while minimizing damage to crops. Research has shown that modifications to the pyrazole structure can enhance herbicidal activity .

Case Study: Herbicidal Efficacy

Field trials conducted with pyrazole-based herbicides demonstrated significant reduction in weed biomass compared to control treatments. The application of these compounds led to improved crop yield in treated plots, indicating their efficacy as selective herbicides .

Material Science

Polymeric Applications

The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that pyrazole-containing polymers exhibit improved resistance to degradation under thermal stress .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 25 | |

| 5-Chloro-3-methyl-1H-pyrazole | Anti-inflammatory | 15 | |

| Pyrazole derivative X | Herbicidal | 30 |

Table 2: Herbicidal Efficacy in Field Trials

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole derivatives, focusing on molecular properties, substituent effects, and inferred applications.

Table 1: Structural and Functional Comparison

Note: Molecular weight for the target compound is estimated based on structural analogy.

Key Comparisons

Substituent Effects on Reactivity and Solubility The target compound features a methoxy group at the 3-position of the propanoic acid chain, which increases polarity compared to the methyl group in 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid . This difference may enhance aqueous solubility, critical for bioavailability in drug design. The complex derivative from incorporates a pyrazole moiety into a larger pharmacophore (imidazopyridine-piperidine), suggesting tailored interactions with enzymes like DGAT, a target for metabolic disorders .

For example, introducing the methoxy group may require selective protection/deprotection strategies to avoid side reactions .

Biological Relevance Pyrazole derivatives are known for diverse bioactivities, including enzyme inhibition (e.g., CPU inhibition by (–)-actinophyllic acid intermediates in ). The target compound’s carboxylic acid group may mimic natural substrates, enabling interactions with enzymes or receptors .

The methoxy group in the target may introduce steric hindrance, affecting crystallization (relevant for X-ray studies, as in ) .

Research Implications and Gaps

- Structural Studies : The absence of crystallographic data for the target compound highlights a need for X-ray diffraction or NMR analysis to confirm stereochemistry and intermolecular interactions. SHELX-based refinement () could be employed .

- Synthetic Optimization: ’s multi-step synthesis of (–)-actinophyllic acid intermediates demonstrates the feasibility of complex pyrazole derivatives, though scalability challenges may arise for the target compound .

Biological Activity

2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant case studies, drawing from diverse sources to present a comprehensive overview.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of approximately 204.61 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological properties.

Structural Information:

- SMILES: CC(C(=O)O)N1C=C(C=N1)Cl

- InChIKey: WTNFOIQEOSAJAG-UHFFFAOYSA-N

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrazole derivatives, including this compound. Pyrazole compounds have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). These compounds exhibit mechanisms such as disrupting bacterial cell membranes and inhibiting fatty acid biosynthesis .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | < 1 μg/ml |

| Trifluoromethyl phenyl-substituted derivatives | VRE | < 1 μg/ml |

| Hydrazone derivatives | Acinetobacter baumannii | 1.56 μg/ml |

Anti-inflammatory and Antineoplastic Activity

Pyrazole derivatives have been reported to possess anti-inflammatory properties and are being explored for their potential in cancer therapy. The structural features of these compounds allow them to interact with various biological targets involved in inflammatory pathways and tumorigenesis .

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial efficacy of several pyrazole derivatives found that this compound exhibited significant activity against MRSA strains. The study utilized both in vitro assays and biofilm disruption tests, demonstrating the compound's potential as a therapeutic agent against resistant bacterial infections .

Case Study 2: Mechanistic Insights

Research into the mechanism of action of pyrazole derivatives revealed that compounds like this compound disrupt bacterial cell membranes, leading to cell lysis. This was confirmed through scanning electron microscopy and membrane permeability assays, underscoring the importance of structural modifications in enhancing antibacterial efficacy .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrazole core in 2-(4-chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, phenyl hydrazine can react with 1,3-diketones under reflux in ethanol/acetic acid to form pyrazole rings, as demonstrated in the synthesis of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol . Regioselectivity is controlled by substituent electronic effects and reaction conditions (e.g., solvent polarity, temperature). Purification often employs column chromatography or recrystallization (e.g., methanol as a solvent) .

Q. How can the structural identity of this compound be confirmed post-synthesis?

A combination of X-ray crystallography , NMR , and FT-IR spectroscopy is critical. X-ray analysis provides unambiguous confirmation of regiochemistry and stereochemistry, as seen in studies of pyrazole derivatives where dihedral angles between aromatic rings were resolved . H NMR can distinguish between pyrazole N-substituents based on splitting patterns, while FT-IR identifies functional groups (e.g., C=O at ~1700 cm) .

Q. What safety protocols are essential when handling chloro-substituted pyrazole derivatives?

Key practices include:

- Engineering controls : Use fume hoods to minimize inhalation exposure .

- Personal protective equipment (PPE) : Gloves and lab coats to prevent skin contact.

- Decontamination : Immediate showering after accidental exposure and dedicated laundering of contaminated clothing .

Airborne concentration monitoring is recommended for labs synthesizing halogenated heterocycles .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of pyrazole functionalization in this compound?

Regioselectivity in pyrazole reactions is highly sensitive to substituent electronic effects and catalysts . For example, chloranil in xylene under reflux promotes sulfonylation at specific pyrazole positions, as observed in the synthesis of sulfonyl-pyrrole hybrids . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO), guiding experimental design for targeted functionalization.

Q. What analytical strategies resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or mass spectra often arise from tautomerism or rotameric equilibria . For example, pyrazole NH protons may exhibit variable chemical shifts due to hydrogen bonding. Strategies include:

Q. How can computational modeling optimize the compound’s bioactivity for medicinal chemistry applications?

Docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., kinases), while molecular dynamics simulations assess stability of ligand-receptor complexes. For pyrazole derivatives, modifications to the methoxypropanoic acid moiety can be modeled to enhance solubility or reduce metabolic degradation . Experimental validation via SAR studies (e.g., varying substituents on the pyrazole ring) is critical .

Methodological Challenges and Solutions

Q. What purification challenges arise during scale-up synthesis, and how are they addressed?

Scale-up often leads to low yields due to side reactions (e.g., dimerization). Solutions include:

Q. How can stability issues in aqueous solutions be mitigated for biological assays?

The methoxypropanoic acid group may hydrolyze under acidic/basic conditions. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.